1,2,4-Oxadiazol-3(2H)-one, 5-phenyl-

Descripción general

Descripción

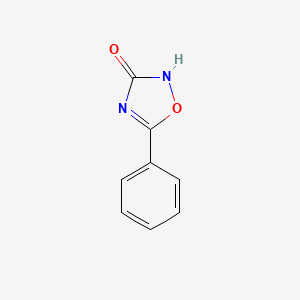

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- can be synthesized through several methods. One common approach involves the cyclization of acylhydrazines with nitriles under acidic conditions. The reaction typically requires the use of a strong acid, such as sulfuric acid or phosphorus oxychloride, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 1,2,4-oxadiazoles often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening techniques can further enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Cyclocondensation Reactions

The compound is synthesized via cyclodehydration of N,N′-diacylhydrazines using phosphoryl trichloride (POCl₃) or phosphorus pentoxide (P₂O₅) (Table 1). For example:

-

Reaction of N,N′-diacylhydrazine with POCl₃ at 70°C yields 5-phenyl-1,2,4-oxadiazol-3(2H)-one derivatives in 41–51% after alkaline hydrolysis .

-

Use of P₂O₅ in toluene improves yields for bromoalkyl-substituted analogs (e.g., 2-(2-bromoethyl)-5-phenyl-1,3,4-oxadiazole) .

Electrophilic Substitution

The phenyl group undergoes Friedel-Crafts acylation and halogenation :

-

3-Benzoyl-5-phenyl-1,2,4-oxadiazole reacts with chlorinating agents (e.g., PCl₅) to introduce electron-withdrawing groups at the para position, enhancing biological activity .

Nucleophilic Ring-Opening

The oxadiazole ring is susceptible to nucleophilic attack under basic conditions:

-

Alkaline hydrolysis (NaOH/MeOH/H₂O) cleaves ester groups to form bis(carboxymethyl)amino derivatives (e.g., 8a–e ) .

Anticancer Activity

-

Compound 9a–c (IC₅₀ = 0.19–1.17 µM) shows superior cytotoxicity against HCT-116 and MCF-7 cell lines compared to prodigiosin .

-

3-Benzoyl-5-phenyl-1,2,4-oxadiazole inhibits thymidine phosphorylase (6–9× more potent than 7-deazaxanthin) .

Enzyme Inhibition

-

5-Phenyl-1,3,4-oxadiazol-2(3H)-ones (e.g., 23 ) act as potent Notum carboxylesterase inhibitors (IC₅₀ = 2.1 µM) .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Anticancer Applications

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. Research indicates that several derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Maftei et al. (2020) reported that derivatives of 1,2,4-oxadiazole can induce apoptosis in cancer cells. Notably, the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline showed a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer-derived cells .

- Kucukoglu et al. synthesized Schiff bases fused with 1,2,4-oxadiazole and found that certain compounds exhibited higher biological potency than the reference drug 5-fluorouracil against specific cancer cell lines .

- Abd el Hameid et al. developed novel derivatives that demonstrated promising activity against MCF-7 and HCT-116 cell lines with IC50 values as low as 0.19 µM . These findings suggest that structural modifications can enhance the anticancer properties of oxadiazole derivatives.

Antimicrobial Applications

The antimicrobial properties of 1,2,4-oxadiazole derivatives are also noteworthy. Recent studies have focused on their effectiveness against resistant bacterial strains.

Case Studies and Findings

- A study by Kumar et al. (2022) explored modified oxadiazole compounds targeting gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. The modifications aimed to improve permeability while retaining antimicrobial activity .

- The research identified that certain quaternary ammonium-functionalized analogues exhibited complete impermeability in Caco-2 cell monolayers but retained their efficacy against targeted bacteria, indicating potential for therapeutic use in treating gastrointestinal infections .

Mechanistic Insights and Structure-Activity Relationships

Understanding the mechanisms by which these compounds exert their biological effects is crucial for further development.

Structure-Activity Relationship (SAR) Studies

- SAR studies indicate that the presence of electron-withdrawing groups at specific positions on the aromatic ring enhances biological activity in anticancer applications . For instance, the introduction of these groups significantly improved the antiproliferative potency of certain oxadiazole derivatives.

Data Tables

Mecanismo De Acción

The mechanism of action of 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.

Pathways Involved: The inhibition of key enzymes in metabolic pathways can result in antimicrobial, anti-inflammatory, or anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole: Another heterocyclic compound with similar structural features but containing sulfur instead of oxygen.

1,2,4-Triazole: A related compound with an additional nitrogen atom in the ring structure.

1,3,4-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different arrangement of nitrogen atoms in the ring.

Uniqueness

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is unique due to its specific arrangement of atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Actividad Biológica

1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- is part of a class of compounds known for their diverse biological activities. The oxadiazole moiety has been recognized for its potential in pharmaceutical applications, particularly as a scaffold in drug design due to its unique properties. This article explores the biological activity of this specific compound, highlighting its anticancer, antimicrobial, and other therapeutic potentials based on recent research findings.

Overview of Biological Activities

1,2,4-Oxadiazole derivatives have demonstrated a wide array of biological activities including:

- Anticancer : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial : They show efficacy against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Several compounds in this class have been noted for their anti-inflammatory properties.

- Antiparasitic : Some derivatives have shown promise in treating parasitic infections.

Anticancer Activity

Recent studies have shown that 1,2,4-oxadiazol-3(2H)-one derivatives possess potent anticancer properties. For instance:

- IC50 Values : Compound 10c exhibited IC50 values ranging from 1.82 to 5.55 µM against various cancer cell lines such as HCT-116 and MCF-7, indicating strong antiproliferative activity .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 10c | HCT-116 | 1.82 |

| 10c | HePG-2 | 5.55 |

| 10c | MCF-7 | 2.86 |

The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can significantly enhance cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of 1,2,4-oxadiazol derivatives has been extensively studied:

- Activity Against Pathogens : Modified derivatives have shown effectiveness against Clostridioides difficile and multidrug-resistant Enterococcus faecium, with one lead compound demonstrating an MIC of 6 µg/mL against C. difficile, comparable to vancomycin .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Lead 1 | C. difficile | 6 |

| Lead 1 | E. faecium (MDR strains) | Not specified |

These compounds often utilize quaternary ammonium functionalities to enhance their antimicrobial properties while minimizing systemic absorption to target gastrointestinal pathogens effectively .

Structure-Activity Relationships

The biological activity of these compounds can be influenced by structural modifications:

- Substituents : The presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the potency and specificity of the compounds against various targets .

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating | Increased cytotoxicity |

| Electron-withdrawing | Decreased cytotoxicity |

Case Studies

Several case studies highlight the effectiveness of these compounds in clinical settings:

- Cytotoxicity Studies : In vitro studies showed that certain oxadiazole derivatives significantly increased cell viability in normal cell lines while exhibiting high toxicity against cancer cells .

- In Vivo Studies : Animal models demonstrated that specific oxadiazole derivatives could reduce tumor size without significant side effects, indicating their potential for further development as anticancer agents .

Propiedades

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVHTFJJZGBKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175311 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21084-84-4 | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021084844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazol-3(2H)-one, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.